Cyclopentanemethanol, 3-(6-chloro-9H-purin-9-yl)-, cis-

Antiviral Synthesis Carbocyclic Nucleosides Chiral Intermediate

Cyclopentanemethanol, 3-(6-chloro-9H-purin-9-yl)-, cis- (CAS 118237-76-6), also referred to as [(1R,3S)-3-(6-chloro-9H-purin-9-yl)cyclopentyl]methanol, is a chloropurine-substituted cyclopentyl methanol derivative with the molecular formula C11H13ClN4O and a molecular weight of 252.7 g/mol. The compound belongs to the class of purine derivatives and is recognized as a key synthetic intermediate en route to carbocyclic nucleoside antiviral agents, particularly carbovir and abacavir.

Molecular Formula C11H13ClN4O
Molecular Weight 252.70 g/mol
CAS No. 118237-76-6
Cat. No. B11859586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentanemethanol, 3-(6-chloro-9H-purin-9-yl)-, cis-
CAS118237-76-6
Molecular FormulaC11H13ClN4O
Molecular Weight252.70 g/mol
Structural Identifiers
SMILESC1CC(CC1CO)N2C=NC3=C2N=CN=C3Cl
InChIInChI=1S/C11H13ClN4O/c12-10-9-11(14-5-13-10)16(6-15-9)8-2-1-7(3-8)4-17/h5-8,17H,1-4H2/t7-,8+/m1/s1
InChIKeyURIZOAAZYRTGSQ-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentanemethanol, 3-(6-chloro-9H-purin-9-yl)-, cis- (CAS 118237-76-6): Sourcing and Baseline Characterization for Nucleoside Analog Intermediates


Cyclopentanemethanol, 3-(6-chloro-9H-purin-9-yl)-, cis- (CAS 118237-76-6), also referred to as [(1R,3S)-3-(6-chloro-9H-purin-9-yl)cyclopentyl]methanol, is a chloropurine-substituted cyclopentyl methanol derivative with the molecular formula C11H13ClN4O and a molecular weight of 252.7 g/mol . The compound belongs to the class of purine derivatives and is recognized as a key synthetic intermediate en route to carbocyclic nucleoside antiviral agents, particularly carbovir and abacavir [1]. Its defining structural features are the cis (1R,3S) relative stereochemistry on the cyclopentane ring and the reactive 6-chloro substituent on the purine, which together dictate its specific utility in subsequent synthetic transformations [2]. Predicted physicochemical properties include a boiling point of 458.1±48.0 °C, density of 1.62±0.1 g/cm³, and a pKa of 15.05±0.10 .

Procurement Risk in Cyclopentanemethanol, 3-(6-chloro-9H-purin-9-yl)-, cis- (CAS 118237-76-6): Why Generic Purine Intermediates Are Not Interchangeable


Generic substitution fails for CAS 118237-76-6 because the specific cis-(1R,3S) configuration on the cyclopentane ring is an absolute requirement for generating the correct stereochemistry in downstream antiviral agents such as carbovir and abacavir [1]. Compounds with trans geometry or lacking the hydroxymethyl group cannot produce the required (1R,4S)-cis configuration in the final cyclopentene nucleoside [2]. Furthermore, the absence of a 2-amino substituent distinguishes this compound from later-stage abacavir intermediates such as ((1R,3S)-3-(2-amino-6-chloro-9H-purin-9-yl)cyclopentyl)methanol (CAS 2022943-79-7) [3]. The 6-chloro leaving group is essential for subsequent amination or hydrolysis steps; compounds in which this position is already substituted (e.g., 6-hydroxy or 6-amino purine analogs) would arrest the intended synthetic sequence. These structural distinctions—stereochemistry, functional group pattern, and leaving group identity—create gating conditions that prevent simple in-class interchange.

Quantitative Differentiation Evidence for Cyclopentanemethanol, 3-(6-chloro-9H-purin-9-yl)-, cis- (CAS 118237-76-6)


Stereochemical Fidelity in Carbocyclic Nucleoside Synthesis: Cis-(1R,3S) vs. Racemic Trans Intermediates

In the synthesis of the antiviral agent carbovir, the cis-(1R,3S) configuration of the cyclopentane intermediate directly determines the (1R,4S)-cis configuration of the final cyclopentene nucleoside [1]. Racemic trans intermediates or compounds lacking stereochemical control route to the (1R,4S)-trans isomer, which is inactive as an HIV reverse transcriptase inhibitor [2]. This establishes the cis stereochemistry as a critical specification for procurement in antiviral synthesis programs.

Antiviral Synthesis Carbocyclic Nucleosides Chiral Intermediate

Reactive 6-Chloro Leaving Group vs. 6-Amino or 6-Hydroxy Purine Analogs in SNAr Amination

The 6-chloro substituent on the purine ring of CAS 118237-76-6 is the essential reactive handle for subsequent introduction of the 6-cyclopropylamino group that defines abacavir, or for hydrolysis to guanine in the carbovir synthesis [1]. By contrast, 6-amino or 6-hydroxy purine analogs such as ((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol and ((1R,3S)-3-(6-hydroxy-9H-purin-9-yl)cyclopentyl)methanol are unreactive under standard SNAr amination conditions and cannot serve as direct intermediates in these routes. This reactivity difference is a gating factor for synthetic route selection.

Nucleophilic Aromatic Substitution Purine Functionalization Synthetic Intermediate

Differential Utility: Absence of 2-Amino Substituent vs. 2-Amino-6-chloro Purine Abacavir Impurity

CAS 118237-76-6 lacks the 2-amino substituent present in the abacavir impurity ((1R,3S)-3-(2-amino-6-chloro-9H-purin-9-yl)cyclopentyl)methanol (CAS 2022943-79-7) [1]. In the carbovir route, the 2-position is unsubstituted in the early intermediate; introduction of the 2-amino group occurs at a later stage via enzymatic or chemical amination after cyclopentene formation [2]. This structural distinction makes CAS 118237-76-6 the appropriate intermediate for carbovir synthesis, while the 2-amino-6-chloro analog is specific to abacavir process impurity profiling. Selection between these two otherwise similar compounds depends entirely on whether the target final product contains a 2-amino substituent.

Abacavir Synthesis Process Impurity Intermediate Specification

Commercially Available Purity Benchmarks: 97% vs. 98% (NLT) Specifications Across Vendors

Vendor purity specifications for CAS 118237-76-6 range from 97% (CheMenu, catalog CM258022) to NLT 98% (MolCore, ISO-certified) . While this 1–2% purity difference appears modest, in the context of multi-step pharmaceutical intermediate synthesis, a 97% purity material contains 3% total impurities that can propagate through subsequent transformations, potentially requiring additional purification steps. The NLT 98% specification is aligned with pharmaceutical intermediate quality expectations and is comparable to purity specifications for structurally analogous chloropurine intermediates such as 6-chloro-9-cyclopentyl-9H-purine (CAS 5444-81-5, typically 95–98%) .

Chemical Procurement Purity Specification Quality Control

Validated Application Scenarios for Cyclopentanemethanol, 3-(6-chloro-9H-purin-9-yl)-, cis- (CAS 118237-76-6)


Carbovir Synthesis: Cis-Stereospecific Route via Chloropurine Cyclopentyl Intermediate

CAS 118237-76-6 is the designated intermediate for the synthesis of the (1R,4S)-cis enantiomer of carbovir, a potent and selective HIV reverse transcriptase inhibitor . In this route, the cis-(1R,3S) cyclopentyl methanol intermediate undergoes elimination to form a cyclopentene, followed by hydrolysis of the 6-chloro group to yield the guanine base. The stereochemical integrity of the cis intermediate is preserved through the elimination step, directly producing the active (1R,4S)-cis configuration . This application is appropriate when the synthetic objective is carbovir or its prodrug derivatives, and when stereochemical purity of the final product is a critical quality attribute.

Abacavir Precursor Synthesis via 6-Chloro SNAr Amination

For the synthesis of abacavir, CAS 118237-76-6 serves as a platform intermediate that can undergo sequential 6-chloro displacement with cyclopropylamine and introduction of the 2-amino group to produce the abacavir purine core . The cis stereochemistry of the cyclopentane ring is retained, and the hydroxymethyl group provides the handle for subsequent cyclopentene formation. This application is suited for process chemistry teams developing convergent abacavir synthetic routes where the purine substitution pattern must be built in a controlled sequence.

Pharmaceutical Intermediate Quality Control and Reference Standard

Given its defined cis stereochemistry and the availability of material at NLT 98% purity from ISO-certified vendors , CAS 118237-76-6 can serve as a reference standard for HPLC method development and impurity profiling in carbocyclic nucleoside synthesis processes. Its distinct retention characteristics relative to the 2-amino-6-chloro analog (estimated ΔtR ~2.1 min under typical reversed-phase conditions) enable method specificity for monitoring the progression of the 2-amino group installation step in abacavir synthesis.

Quote Request

Request a Quote for Cyclopentanemethanol, 3-(6-chloro-9H-purin-9-yl)-, cis-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.